molecular formula C20H9Br4NO3 B4942897 4,5,6,7-tetrabromo-2-(4-phenoxyphenyl)-1H-isoindole-1,3(2H)-dione

4,5,6,7-tetrabromo-2-(4-phenoxyphenyl)-1H-isoindole-1,3(2H)-dione

Cat. No. B4942897
M. Wt: 630.9 g/mol
InChI Key: UTLPWUXQQQHQQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5,6,7-tetrabromo-2-(4-phenoxyphenyl)-1H-isoindole-1,3(2H)-dione is a chemical compound with potential applications in scientific research. It is a derivative of isoindole-1,3(2H)-dione, and its unique chemical structure makes it a promising candidate for various research purposes.

Mechanism of Action

The mechanism of action of 4,5,6,7-tetrabromo-2-(4-phenoxyphenyl)-1H-isoindole-1,3(2H)-dione is not fully understood. However, it is believed to interact with proteins and enzymes through non-covalent interactions, such as hydrogen bonding and van der Waals forces. This interaction can lead to changes in the conformation and activity of the protein or enzyme, which can have downstream effects on cellular processes.
Biochemical and Physiological Effects:
4,5,6,7-tetrabromo-2-(4-phenoxyphenyl)-1H-isoindole-1,3(2H)-dione has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as proteasomes and kinases, which are involved in cellular processes such as protein degradation and signal transduction. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4,5,6,7-tetrabromo-2-(4-phenoxyphenyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its unique chemical structure, which makes it a versatile building block for the synthesis of other chemical compounds. It is also relatively easy to synthesize, which makes it accessible for researchers. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research involving 4,5,6,7-tetrabromo-2-(4-phenoxyphenyl)-1H-isoindole-1,3(2H)-dione. One direction is to further investigate its potential as a fluorescent probe for detecting protein-protein interactions. Another direction is to explore its anti-cancer properties and its potential as a therapeutic agent for cancer treatment. Additionally, its ability to inhibit the activity of certain enzymes makes it a promising candidate for drug discovery. Further research is needed to fully understand its mechanism of action and its potential applications in various scientific research fields.
In conclusion, 4,5,6,7-tetrabromo-2-(4-phenoxyphenyl)-1H-isoindole-1,3(2H)-dione is a promising chemical compound with potential applications in various scientific research fields. Its unique chemical structure, relative ease of synthesis, and versatile nature make it a valuable tool for researchers. Further research is needed to fully understand its mechanism of action and its potential applications.

Synthesis Methods

The synthesis of 4,5,6,7-tetrabromo-2-(4-phenoxyphenyl)-1H-isoindole-1,3(2H)-dione involves the reaction of 4-phenoxybenzylamine with 4,5,6,7-tetrabromoisoindoline-1,3-dione in the presence of a catalyst. The reaction proceeds through a series of intermediate steps to yield the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting with standard equipment.

Scientific Research Applications

4,5,6,7-tetrabromo-2-(4-phenoxyphenyl)-1H-isoindole-1,3(2H)-dione has potential applications in various scientific research fields. It has been studied for its potential use as a fluorescent probe for detecting protein-protein interactions. It has also been investigated for its anti-cancer properties and its ability to inhibit the activity of certain enzymes. Additionally, it has been used as a building block for the synthesis of other chemical compounds with potential applications in drug discovery.

properties

IUPAC Name

4,5,6,7-tetrabromo-2-(4-phenoxyphenyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H9Br4NO3/c21-15-13-14(16(22)18(24)17(15)23)20(27)25(19(13)26)10-6-8-12(9-7-10)28-11-4-2-1-3-5-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLPWUXQQQHQQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C(=C(C(=C4Br)Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H9Br4NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

630.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrabromo-2-(4-phenoxyphenyl)isoindole-1,3-dione

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